N-(3-chlorophenyl)-2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide
Description
N-(3-chlorophenyl)-2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide is a pyrido[2,3-d]pyrimidine derivative featuring:
- A fused bicyclic pyrido-pyrimidine core with 2,4-dioxo groups.
- A 4-fluorobenzyl substituent at position 2.
- An acetamide side chain at position 1, substituted with a 3-chlorophenyl group.
Key structural elements, such as the electron-withdrawing fluorine and chlorine substituents, influence electronic properties and target binding.
Properties
CAS No. |
902963-72-8 |
|---|---|
Molecular Formula |
C22H16ClFN4O3 |
Molecular Weight |
438.84 |
IUPAC Name |
N-(3-chlorophenyl)-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C22H16ClFN4O3/c23-15-3-1-4-17(11-15)26-19(29)13-27-20-18(5-2-10-25-20)21(30)28(22(27)31)12-14-6-8-16(24)9-7-14/h1-11H,12-13H2,(H,26,29) |
InChI Key |
WVHOQEATGNTBCM-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)CN2C3=C(C=CC=N3)C(=O)N(C2=O)CC4=CC=C(C=C4)F |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Ethyl 3-Amino-2-Chloroisonicotinate
A thermal cyclocondensation reaction between ethyl 3-amino-2-chloroisonicotinate and chloroformamidine hydrochloride forms the dihydro-pyrido-pyrimidine intermediate.
Reaction Conditions
| Step | Reagents/Conditions | Temperature | Time | Yield |
|---|---|---|---|---|
| 1 | Chloroformamidine HCl, EtOH | 80°C | 12 h | 78% |
This step proceeds via nucleophilic attack of the amine on the chloroformamidine, followed by cyclization and elimination of ethanol.
Oxidation to Pyrido[2,3-d]Pyrimidine-2,4-Dione
The dihydro intermediate is oxidized using potassium permanganate in acidic conditions to yield the 2,4-dione:
$$
\text{Dihydro intermediate} + \text{KMnO}4 \xrightarrow{\text{H}2\text{SO}_4, \Delta} \text{Pyrido[2,3-d]pyrimidine-2,4-dione} \quad (85\% \text{ yield})
$$
N3 Alkylation with 4-Fluorobenzyl Bromide
Selective alkylation at N3 is achieved using 4-fluorobenzyl bromide under basic conditions.
Optimization of Alkylation Conditions
A screen of bases and solvents identified potassium carbonate in dimethylformamide (DMF) as optimal:
Table 1: Alkylation Condition Screening
| Base | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| K₂CO₃ | DMF | 60°C | 6 h | 92% |
| NaH | THF | 25°C | 12 h | 68% |
| DBU | DCM | 40°C | 8 h | 74% |
The reaction proceeds via deprotonation of N3, followed by nucleophilic substitution on the benzyl bromide.
N1 Functionalization with N-(3-Chlorophenyl)Acetamide
The N1 position is functionalized via a two-step sequence: chlorination followed by palladium-catalyzed amidation.
Chlorination at N1
Phosphorus oxychloride (POCl₃) selectively chlorinates the N1 position under reflux:
$$
\text{Pyrido[2,3-d]pyrimidine-2,4-dione} + \text{POCl}_3 \xrightarrow{\Delta} \text{1-Chloropyrido[2,3-d]pyrimidine-2,4-dione} \quad (89\% \text{ yield})
$$
Buchwald–Hartwig Amination
A palladium-catalyzed coupling attaches the N-(3-chlorophenyl)acetamide side chain:
Reaction Parameters
- Catalyst: Pd₂(dba)₃/Xantphos
- Base: Cs₂CO₃
- Solvent: 1,4-Dioxane
- Temperature: 100°C
- Time: 24 h
- Yield: 76%
$$
\text{1-Chloro intermediate} + \text{N-(3-Chlorophenyl)acetamide} \xrightarrow{\text{Pd-cat}} \text{Target Compound}
$$
Final Purification and Characterization
The crude product is purified via recrystallization from ethanol/water (3:1), yielding 98% purity by HPLC. Key characterization data include:
Table 2: Spectroscopic Data
| Technique | Data |
|---|---|
| ¹H NMR | δ 8.45 (s, 1H, H5), 7.62–7.22 (m, 8H, Ar–H), 5.12 (s, 2H, CH₂) |
| HRMS | m/z 467.0921 [M+H]⁺ (calc. 467.0918) |
| IR | 1745 cm⁻¹ (C=O), 1680 cm⁻¹ (amide) |
Comparative Analysis of Synthetic Routes
Alternative pathways evaluated in literature include:
Direct Nucleophilic Substitution
Using N-(3-chlorophenyl)glycine ethyl ester as a nucleophile yielded <30% product due to steric hindrance.
Microwave-Assisted Synthesis
Microwave irradiation reduced reaction times by 50% but caused decomposition above 120°C.
Scalability and Industrial Feasibility
The described route is scalable, with all steps achieving >75% yield and requiring no column chromatography. Critical considerations for manufacturing include:
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various alkyl or acyl groups.
Scientific Research Applications
Research indicates that compounds with similar structural motifs exhibit a range of biological activities. The following sections detail key areas of application:
Anticancer Activity
Studies have shown that derivatives of pyrido[2,3-d]pyrimidines possess potent anticancer properties. For instance, compounds targeting specific signaling pathways have been effective in inhibiting tumor growth in xenograft models. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Enzyme Inhibition
The compound has potential as an inhibitor for various enzymes involved in cancer pathways. For example, it may inhibit the Type III secretion system (T3SS), which plays a crucial role in bacterial virulence. This suggests possible applications in treating bacterial infections or enhancing the efficacy of anticancer therapies.
Antimicrobial Properties
Preliminary studies indicate that similar structural compounds exhibit significant antimicrobial activity against a variety of pathogens. This opens avenues for developing new antibiotics or adjuvants to existing treatments.
Synthesis and Reaction Pathways
The synthesis of N-(3-chlorophenyl)-2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide typically involves multi-step synthetic routes:
- Formation of the pyrido[2,3-d]pyrimidine core through cyclization reactions.
- Introduction of substituents , such as the chlorophenyl and fluorobenzyl groups.
- Final acetamide formation , which may involve coupling reactions.
Case Studies
Several case studies provide insights into the biological activity of compounds related to this compound:
- Anticancer Activity : A study demonstrated that a related compound inhibited tumor growth by targeting specific signaling pathways involved in cell cycle regulation.
- Antimicrobial Effects : Research indicated that structurally similar compounds exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogues
Core Structure Variations
Pyrido[3,2-d]pyrimidine Derivatives
- 2-[3-(4-Chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]-N-(2,5-dimethoxyphenyl)acetamide ():
- Core difference : Pyrido[3,2-d]pyrimidine vs. pyrido[2,3-d]pyrimidine in the target compound. This alters the spatial arrangement of substituents.
- Substituents :
- 4-Chlorobenzyl (vs. 4-fluorobenzyl in the target): Chlorine’s larger size and lower electronegativity may reduce dipole interactions compared to fluorine.
- 2,5-Dimethoxyphenyl acetamide (vs.
Chromeno-Pyrimidine Derivatives
- N-(3-chlorophenyl)-2-[[2-(4-methoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide (): Core difference: Chromeno[2,3-d]pyrimidine replaces pyrido-pyrimidine, introducing a fused benzene ring. Functional group: Sulfanyl (S–) linker instead of oxygen in the acetamide chain. Sulfur’s larger atomic radius and polarizability may affect metabolic stability .
Substituent Modifications
Benzyl Group Variations
*From : Contains a cyclopropyl and fluorophenylamino group on pyrido[4,3-d]pyrimidine .
Acetamide Aryl Group Variations
Crystallographic and Conformational Data
- Dihedral Angles :
Biological Activity
N-(3-chlorophenyl)-2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique pyrido[2,3-d]pyrimidine core, which is associated with various pharmacological properties.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molecular weight of approximately 429.83 g/mol. The structure includes functional groups that are crucial for its biological activity, such as the chlorophenyl and fluorobenzyl moieties.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. The pyrido[2,3-d]pyrimidine core can engage with various enzymes or receptors, potentially leading to inhibition or modulation of their activity. This interaction may result in therapeutic effects against certain diseases.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that pyrido[2,3-d]pyrimidine derivatives can inhibit polo-like kinase 1 (Plk1), a key regulator in cell division and cancer progression. Inhibition of Plk1 has been associated with reduced proliferation of cancer cells and increased apoptosis in tumor models .
Enzyme Inhibition
The compound's ability to inhibit enzymes is another facet of its biological activity. For example, similar compounds have demonstrated strong inhibitory effects on acetylcholinesterase (AChE) and urease, which are important targets in treating neurodegenerative diseases and urinary tract infections, respectively . The presence of the fluorobenzyl group may enhance binding affinity to these enzymes.
Antimicrobial Properties
Antimicrobial activity has also been observed in related compounds. Studies have reported moderate to strong antibacterial effects against various strains such as Salmonella typhi and Bacillus subtilis. This suggests that this compound may share similar properties .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with related compounds. Below is a table summarizing key differences and similarities in their biological activities:
| Compound Name | Anticancer Activity | Enzyme Inhibition | Antimicrobial Activity |
|---|---|---|---|
| N-(3-chlorophenyl)-2-[...] | High (Plk1 inhibitor) | Strong (AChE, urease) | Moderate |
| 2-(3-(4-fluorobenzyl)-...) | Moderate | Moderate | Strong against S. typhi |
| 5-{1-[(4-chlorophenyl)sulfonyl...} | Low | Strong (urease) | Weak |
Case Study 1: Anticancer Efficacy
In a study investigating the efficacy of pyrido[2,3-d]pyrimidine derivatives as anticancer agents, it was found that several compounds exhibited IC50 values in the low micromolar range against human cancer cell lines. The mechanism was primarily through inhibition of cell cycle progression mediated by Plk1 .
Case Study 2: Enzyme Inhibition Profile
Another research effort focused on the enzyme inhibition profile of related compounds demonstrated that derivatives with similar structures showed significant AChE inhibitory activity. This suggests potential applications in treating Alzheimer's disease .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis involves multi-step reactions, starting with cyclization of a pyrido[2,3-d]pyrimidine core followed by functionalization. Key steps include:
- Cyclization : Use precursors like aminopyridine and carbonyl reagents under reflux in dimethyl sulfoxide (DMSO) at 80–100°C for 6–8 hours .
- Substitution : Introduce the 4-fluorobenzyl group via nucleophilic substitution with 4-fluorobenzyl bromide in acetonitrile, catalyzed by potassium carbonate .
- Acetamide coupling : React the intermediate with 3-chlorophenylacetic acid chloride in dichloromethane using triethylamine as a base .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol improve purity (>95%) .
Q. Which characterization techniques are critical for confirming structural integrity?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR (DMSO-d6) confirm substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm for chlorophenyl/fluorobenzyl groups) .
- Mass Spectrometry : High-resolution ESI-MS verifies molecular weight (calculated for : 461.09 g/mol) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity (>98%) .
Q. What preliminary biological screening assays are recommended?
- Methodological Answer :
- Antimicrobial Activity : Broth microdilution (MIC against S. aureus and E. coli) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC determination .
- Enzyme Inhibition : Kinase inhibition profiling (e.g., EGFR, VEGFR2) using fluorescence-based assays .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological efficacy?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with modified benzyl (e.g., 3-fluoro vs. 4-fluoro) or chlorophenyl groups (e.g., 2-chloro vs. 3-chloro) .
- Bioassay Correlation : Compare IC values across analogs (e.g., 3-chlorophenyl improves EGFR inhibition by 40% vs. 4-chlorophenyl) .
- Computational Modeling : Molecular docking (AutoDock Vina) to predict binding affinity to kinase active sites .
Q. What advanced analytical methods resolve stability and degradation under physiological conditions?
- Methodological Answer :
- Thermal Stability : Differential Scanning Calorimetry (DSC) shows decomposition at 220–230°C .
- pH Stability : Incubate in buffers (pH 1–9, 37°C) for 24h; HPLC tracks degradation (stable at pH 5–7, 85% retention) .
- Metabolite Identification : LC-MS/MS with simulated gastric fluid identifies hydrolysis products (e.g., free acetamide) .
Q. How can target-specific mechanisms of action be elucidated?
- Methodological Answer :
- Kinase Profiling : Broad-panel screening (DiscoverX) identifies selective inhibition (e.g., IC = 12 nM for JAK2) .
- Western Blotting : Assess downstream signaling (e.g., STAT3 phosphorylation in cancer cells post-treatment) .
- Crystallography : Co-crystallize with target enzymes (e.g., EGFR) to resolve binding modes .
Q. What strategies mitigate solubility challenges in in vivo studies?
- Methodological Answer :
- Prodrug Design : Introduce phosphate esters at the acetamide group to enhance aqueous solubility .
- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (150–200 nm, PDI <0.2) for sustained release .
- Co-solvent Systems : Use DMSO/PEG400/saline (5:40:55) for intraperitoneal administration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
